Erlotinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

8.91e-03 g/L

Synonyms

Canonical SMILES

Non-Small Cell Lung Cancer (NSCLC)

Erlotinib is particularly effective against NSCLC with mutations in the Epidermal Growth Factor Receptor (EGFR) gene. These mutations are found in a subset of NSCLC patients and lead to uncontrolled cell growth. Erlotinib acts as an EGFR tyrosine kinase inhibitor (TKI), blocking the signals that promote cancer cell proliferation. Clinical trials have demonstrated improved survival rates and symptom control for patients with EGFR-mutated NSCLC compared to traditional chemotherapy [].

Pancreatic Cancer

Research is ongoing to determine the effectiveness of erlotinib in pancreatic cancer treatment. Early studies suggest potential benefits, particularly for patients with specific mutations or when combined with other therapies [].

Mechanism of Action

EGFR Inhibition

Erlotinib binds competitively to the ATP-binding site of the EGFR, a protein found on the surface of cancer cells. This binding prevents the activation of EGFR by epidermal growth factor (EGF) and other growth factors, thereby inhibiting downstream signaling pathways crucial for cell division [].

Impact on Cell Cycle

By blocking EGFR signaling, erlotinib disrupts the cell cycle, leading to arrest and ultimately cell death in cancer cells that rely on this pathway for growth [].

Research on Efficacy and Resistance

Scientific research continues to explore the efficacy of erlotinib and potential resistance mechanisms:

Clinical Trials

Ongoing research investigates erlotinib's effectiveness in various cancer types, alone or in combination with other therapies. Additionally, studies aim to identify patient selection criteria based on genetic markers to optimize treatment outcomes [].

Resistance Mechanisms

Cancer cells can develop resistance to erlotinib over time. Research focuses on understanding these mechanisms, such as secondary mutations in the EGFR gene, to develop strategies to overcome resistance and improve treatment efficacy [].

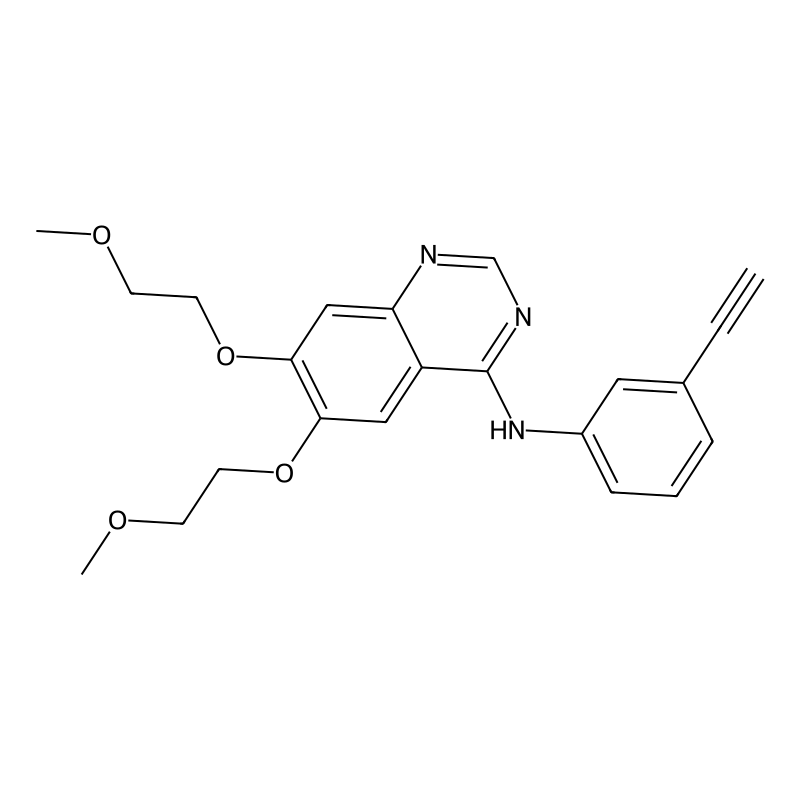

Erlotinib is a small-molecule drug classified as a reversible inhibitor of the epidermal growth factor receptor tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and advanced pancreatic cancer. The compound has a molecular formula of C22H23N3O4 and a molecular weight of approximately 393.44 g/mol . Erlotinib functions by blocking the phosphorylation of the epidermal growth factor receptor, which is crucial for tumor growth and survival, thereby inhibiting cellular proliferation and promoting apoptosis in cancer cells .

Erlotinib acts by targeting the epidermal growth factor receptor (EGFR) []. EGFR is a protein found on the surface of normal cells and cancer cells. In some cancers, EGFR is mutated or overexpressed, promoting uncontrolled cell growth and division []. Erlotinib inhibits the activity of EGFR by binding to the ATP-binding site, thereby blocking the signaling pathway that promotes cancer cell growth [].

Erlotinib exhibits potent biological activity against tumors expressing mutations in the epidermal growth factor receptor. It is particularly effective against non-small cell lung cancer cells with specific mutations such as exon 19 deletions and L858R mutations . The drug's mechanism involves competitive inhibition of ATP binding to the tyrosine kinase domain of the epidermal growth factor receptor, leading to decreased downstream signaling associated with cancer cell survival and proliferation . Clinical studies have shown that Erlotinib can significantly improve progression-free survival in patients with these mutations.

The synthesis of Erlotinib can be achieved through various methods:

- Core Synthesis: The initial synthesis involves reacting 4-chloro-6,7-bis(methoxyethoxy)quinazolinone with 3-aminophenylacetylene under mild reaction conditions to yield Erlotinib .

- Modification: Further modifications can be performed using click chemistry to attach different azide compounds to create novel derivatives with potentially improved efficacy against resistant cancer cell lines .

- Alternative Methods: Other synthetic routes include reactions involving 3,4-dihydroxybenzaldehyde and 1-bromo-2-methoxyethane, showcasing flexibility in synthetic approaches depending on desired characteristics of the final product .

Erlotinib is primarily used in oncology for:

- Non-Small Cell Lung Cancer: It is indicated as a first-line treatment for patients with known epidermal growth factor receptor mutations.

- Pancreatic Cancer: It is utilized in combination therapies for advanced cases.

- Research: Erlotinib serves as a model compound for developing new inhibitors targeting similar pathways in various cancers .

Erlotinib has been studied for its interactions with various substances:

- Drug Interactions: Calcium carbonate can reduce the absorption of Erlotinib, leading to decreased serum concentrations and reduced efficacy .

- Adverse Effects: Common side effects include skin rashes, diarrhea, and other cutaneous reactions, which may necessitate dose adjustments or discontinuation in some patients .

Several compounds exhibit similar mechanisms or structures to Erlotinib:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Gefitinib | EGFR Tyrosine Kinase Inhibitor | First-generation EGFR inhibitor; similar efficacy but different side effect profile. |

| Afatinib | Irreversible EGFR Inhibitor | Targets multiple ErbB family receptors; effective against T790M mutation. |

| Osimertinib | Third-generation EGFR Inhibitor | Specifically designed to overcome resistance from T790M mutation; enhanced selectivity. |

| Lapatinib | HER2/EGFR Inhibitor | Primarily used for HER2-positive breast cancer; dual-targeting mechanism. |

Erlotinib's uniqueness lies in its reversible inhibition of the epidermal growth factor receptor, which allows it to be effective against certain mutations while also presenting distinct pharmacokinetic properties compared to these other inhibitors .

The synthesis of quinazoline-based structures has evolved significantly over the past decade, with several established methodologies serving as the foundation for erlotinib production and its derivatives [1] [2] [3]. Traditional approaches encompass multiple synthetic pathways that have been optimized for both efficiency and scalability.

Aminobenzamide-Aldehyde Condensation

The classical approach involves the condensation of 2-aminobenzamide with arylaldehyde derivatives under controlled conditions [1]. This methodology employs sodium metabisulfite as a key reagent in dimethylformamide solvent at elevated temperatures (100°C) for extended reaction periods (5 hours). The reaction proceeds through nucleophilic addition followed by cyclization to form the quinazolin-4(3H)-one core structure. This method demonstrates excellent functional group tolerance and provides reliable access to various substituted quinazoline derivatives.

Propargyl Bromide Alkylation Strategy

Following quinazoline core formation, structural modification through propargyl bromide alkylation represents a crucial synthetic step [1]. This transformation utilizes potassium carbonate as a base catalyst in dimethylformamide solvent over extended reaction times (24 hours). The alkylation reaction introduces terminal alkyne functionality, which subsequently enables click chemistry transformations for derivative synthesis. This methodology provides excellent regioselectivity and moderate to good yields.

Direct Aniline Substitution Approach

The synthesis of erlotinib itself employs a direct nucleophilic aromatic substitution methodology [2]. This approach utilizes 4-chloro-6,7-bis(methoxyethoxy)quinazolinone as the electrophilic partner and 3-aminophenylacetylene as the nucleophilic aniline component. Reaction conditions involve isopropanol solvent at 85°C under inert atmosphere for 6 hours, yielding erlotinib with a 52.6% isolated yield. The reaction monitoring through thin-layer chromatography ensures complete conversion, while the crystallization workup provides pure product suitable for pharmaceutical applications.

Isatoic Anhydride Route

An alternative synthetic pathway employs isatoic anhydride intermediates for quinazoline construction [4]. This methodology involves 2-amino-5-fluorobenzoic acid derivatives as starting materials, which undergo cyclization with ethyl chloroformate in the presence of copper iodide catalyst and sodium hydride base. The reaction proceeds at 110°C in dimethylformamide, providing access to functionalized isatoic anhydrides that subsequently cyclize to quinazoline products. This route offers advantages in terms of substituent diversity and functional group compatibility.

Anthranilic Acid Cyclization

A modified synthetic approach utilizes anthranilic acid derivatives with formamide under reducing conditions [5]. This methodology employs ammonium formate as both a reducing agent and cyclization promoter, eliminating the need for hydrogen gas at high pressure. The overall synthetic sequence comprises seven steps with a cumulative 44% yield, representing significant improvement over traditional methods requiring dangerous high-pressure hydrogenation conditions. The recovered palladium catalyst enhances the economic viability of this approach.

Modular Click-Chemistry Derivative Libraries

The development of modular click-chemistry methodologies has revolutionized the synthesis of erlotinib derivatives, enabling rapid access to diverse structural analogues for biological evaluation [6] [7] [8].

High-Throughput Microplate Synthesis

A groundbreaking advancement involves the development of 96-well microplate synthesis protocols for erlotinib derivative libraries [6]. This methodology employs pre-assembled azide libraries (840 compounds) stored in dimethyl sulfoxide solutions at standardized concentrations (50 millimolar). The click reaction utilizes erlotinib (25 millimolar in dimethyl sulfoxide) with copper sulfate/THPTA catalyst system (2.5 millimolar each) and sodium ascorbate (250 millimolar) as reducing agent. Reaction conditions involve ambient temperature (25°C) with orbital shaking (800 revolutions per minute) for 12 hours. This approach generates 840 erlotinib derivatives with conversion rates exceeding 70% for 81% of the compounds, enabling direct biological screening without purification.

Individual Synthesis Protocols

For detailed structure-activity relationship studies, individual synthesis protocols provide higher purity derivatives [2]. This methodology employs aryl azides (1.2 millimoles) with erlotinib (1.0 millimole) in water:tert-butanol solvent mixtures (2:1 ratio) using cuprous iodide catalyst (0.1 millimole) at 80°C. Reaction monitoring through thin-layer chromatography ensures complete conversion, followed by dichloromethane extraction and column chromatography purification (dichloromethane:methanol 30:1). This approach consistently delivers products with 96-99% purity and excellent isolated yields.

Acetamide-Coupled Click Chemistry

An innovative hybrid approach combines click chemistry with acetamide coupling for enhanced structural diversity [1]. This methodology involves quinazoline-propargyl intermediates with chloroacetamide-azide coupling partners under mild conditions. The reaction employs triethylamine base, sodium azide, copper sulfate catalyst, and sodium ascorbate reducing agent in catalytic quantities. This approach generates compounds with 68-85% isolated yields and introduces additional hydrogen-bonding functionality through the acetamide linkage.

Fluorosulfuryl Azide Chemistry

A recent advancement employs fluorosulfuryl azide (FSO₂N₃) for single-step azide generation and subsequent click coupling [6]. This methodology utilizes 4-aminophenyl fluorosulfonate with one equivalent of fluorosulfuryl azide in dimethylformamide, followed by direct copper-catalyzed azide-alkyne cycloaddition with erlotinib. The reaction sequence involves ambient temperature azide formation (4 hours) followed by elevated temperature click coupling (60°C, 4 hours) with monitoring through high-performance liquid chromatography-mass spectrometry. This approach yields pure products with 55% isolated yield after column chromatography purification.

Structure-Activity Relationship (SAR) of 1,2,3-Triazole Analogues

Comprehensive structure-activity relationship studies reveal critical insights into the design principles for erlotinib-triazole derivatives with enhanced biological activity [1] [2] [7] [9] [10].

Substitution Pattern Effects

Systematic evaluation of substitution patterns on the triazole-linked aromatic rings demonstrates significant structure-activity correlations [1]. Compounds bearing 4-methoxy substitution (8a) exhibit optimal activity against HCT-116 cells with IC₅₀ values of 10.72 micromolar (48 hours) and 5.33 micromolar (72 hours). The introduction of electron-withdrawing groups such as para-chlorine or para-bromine substantially reduces cytotoxic activity compared to the unsubstituted analogue. Conversely, electron-donating groups like para-methyl demonstrate improved potency relative to halogen-substituted variants. Meta-substitution patterns consistently abolish biological activity, highlighting the importance of para-substitution for optimal binding interactions.

Time-Dependent Activity Enhancement

Temporal analysis reveals consistent improvement in cytotoxic activity with extended incubation periods [1]. All evaluated compounds demonstrate enhanced potency after 72-hour incubation compared to 48-hour exposure across multiple cancer cell lines. This time-dependent enhancement suggests mechanism-of-action involving cellular accumulation, metabolic activation, or cell cycle-specific targeting. Compound 8a exemplifies this pattern with three-fold activity improvement from 48 to 72 hours against HCT-116 cells.

Drug Resistance Overcoming Capability

Erlotinib-triazole derivatives demonstrate remarkable activity against drug-resistant cancer cell lines [2]. Compound 3d, bearing 3,5-dibromobenzyl substitution, exhibits potent activity against paclitaxel-resistant esophageal cancer lines (KYSE70TR: 7.17 ± 0.73 micromolar, KYSE410TR: 7.91 ± 0.61 micromolar, KYSE450TR: 10.02 ± 0.75 micromolar) and gefitinib-resistant lung cancer lines (H1650TR: 5.76 ± 0.33 micromolar, HCC827GR: 2.38 ± 0.17 micromolar). These activities represent significant improvement over parent erlotinib, which exhibits IC₅₀ values exceeding 20 micromolar against all drug-resistant lines.

Halogen Substitution Optimization

Halogen substitution patterns provide crucial structure-activity insights [1] [2]. Bromine substitution at the 3,5-positions of benzyl groups (compound 3d) delivers exceptional activity against drug-resistant cell lines. Single bromine substitution at the 4-position maintains moderate activity, while chlorine substitution generally reduces potency. Iodine substitution (compound 3b) demonstrates intermediate activity profiles. These findings suggest optimal halogen positioning and electronic effects for target binding and cellular penetration.

Multi-Target Activity Profiles

Advanced derivatives demonstrate multi-target inhibitory activities extending beyond epidermal growth factor receptor [1]. Molecular docking studies with poly(adenosine diphosphate-ribose) polymerase-1 reveal binding energies of −12.61, −12.52, and −12.87 kilocalories per mole for compounds 8a, 8f, and 8k respectively. These derivatives form critical interactions with glycine-863, tyrosine-907, serine-904, and methionine-890 residues in the nicotinamide-ribose binding subsite. The quinazoline ring occupies the nicotinamide-ribose binding site while phenylacetamide pendants extend into the adenine-ribose binding site, suggesting potential for combination therapy approaches.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 2.69 (est)

2.7

Appearance

UNII

GHS Hazard Statements

H302 (18.18%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (81.82%): Suspected of causing cancer [Warning Carcinogenicity];

H411 (18.18%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H413 (81.82%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Non-small cell lung cancer (NSCLC)Tarceva is also indicated for switch maintenance treatment in patients with locally advanced or metastatic non-small cell lung cancer with EGFR activating mutations and stable disease after first-line chemotherapy. Tarceva is also indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. In patients with tumours without EGFR activating mutations, Tarceva is indicated when other treatment options are not considered suitable. When prescribing Tarceva, factors associated with prolonged survival should be taken into account. No survival benefit or other clinically relevant effects of the treatment have been demonstrated in patients with Epidermal Growth Factor Receptor (EGFR)-IHC - negative tumours. Pancreatic cancer Tarceva in combination with gemcitabine is indicated for the treatment of patients with metastatic pancreatic cancer . When prescribing Tarceva, factors associated with prolonged survival should be taken into account.

Livertox Summary

Drug Classes

Therapeutic Uses

Erlotinib hydrochloride monotherapy is indicated for the treatment of patients with locally advanced or metastatic non-small cell lung cancer after failure of at least one prior chemotherapy regimen. /Included in US product label/

Erlotinib hydrochloride in combination with gemcitabine is indicated for the first-line treatment of patients with locally advanced, unresectable or metastatic pancreatic cancer. /Included in US product label/

Pharmacology

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01X - Other antineoplastic agents

L01XE - Protein kinase inhibitors

L01XE03 - Erlotini

Mechanism of Action

Although the exact mechanism of antineoplastic activity of erlotinib has not been fully elucidated, erlotinib appears to inhibit the intracellular phosphorylation of tyrosine kinase associated with EGFR, which is expressed on the surface of normal and cancer cells. Specificity with regard to other tyrosine kinase receptors has not been fully characterized.

Erlotinib is a potent inhibitor of epidermal growth factor receptor tyrosine kinase and has been demonstrated to treat advanced or metastatic non-small cell lung cancer to prolong survival after failure of first-line or second-line chemotherapy. However, little is known about its effects on immune system. In the present study, /investigators/ aimed to investigate the immunosuppressive activity of erlotinib on T lymphocytes both in vitro and in vivo, and further explore its potential molecular mechanism. Erlotinib exerted a significant inhibition on the T cell proliferation and activation induced by concanavalin A, anti-CD3 plus anti-CD28, staphylococcal enterotoxin B or phorbol myristate acetate respectively in a concentration-dependent manner and it also inhibited the secretion of the proinflammatory cytokines such as IL-2 and IFN-gamma of activated T cells. Further study showed that erlotinib caused G0/G1 arrest and suppressed the phosphorylations of c-Raf, ERK and Akt in activated T cells. Moreover, erlotinib significantly ameliorated picryl chloride-induced ear contact dermatitis in a dose-dependent manner in vivo. In summary, these findings suggest that erlotinib may cause the impairment of T-cell-mediated immune response both in vitro and in vivo through inhibiting T cell proliferation and activation, which is closely associated with its potent down-regulation of the c-Raf/ERK cascade and Akt signaling pathway.

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Following a 100 mg oral dose, 91% of the dose was recovered in which 83% was in feces (1% of the dose as unchanged parent compound) and 8% in urine (0.3% of the dose as unchanged parent compound).

Apparent volume of distribution = 232 L

Smokers have a 24% higher rate of erlotinib clearance.

Erlotinib is about 60% absorbed after oral administration and its bioavailability is substantially increased by food to almost 100%. Peak plasma levels occur 4 hours after dosing. The solubility of erlotinib is pH dependent. Erlotinib solubility decreases as pH increases.

Following absorption, erlotinib is approximately 93% protein bound to plasma albumin and alpha-1 acid glycoprotein. Erlotinib has an apparent volume of distribution of 232 liters.

Time to reach steady state plasma concentration /is/ 7 - 8 days. No significant relationships of clearance to covariates of patient age, body weight or gender were observed. Smokers had a 24% higher rate of erlotinib clearance.

Following a 100 mg oral dose, 91% of the dose was recovered: 83% in feces (1% of the dose as intact parent) and 8% in urine (0.3% of the dose as intact parent).

For more Absorption, Distribution and Excretion (Complete) data for Erlotinib (10 total), please visit the HSDB record page.

Metabolism Metabolites

Metabolism and excretion of erlotinib, an orally active inhibitor of epidermal growth factor receptor tyrosine kinase, were studied in healthy male volunteers after a single oral dose of (14)C-erlotinib hydrochloride (100-mg free base equivalent, approximately 91 microCi/subject)... In plasma, unchanged erlotinib represented the major circulating component, with the pharmacologically active metabolite M14 accounting for approximately 5% of the total circulating radioactivity. Three major biotransformation pathways of erlotinib are O-demethylation of the side chains followed by oxidation to a carboxylic acid, M11 (29.4% of dose); oxidation of the acetylene moiety to a carboxylic acid, M6 (21.0%); and hydroxylation of the aromatic ring to M16 (9.6%). In addition, O-demethylation of M6 to M2, O-demethylation of the side chains to M13 and M14, and conjugation of the oxidative metabolites with glucuronic acid (M3, M8, and M18) and sulfuric acid (M9) play a minor role in the metabolism of erlotinib. The identified metabolites accounted for >90% of the total radioactivity recovered in urine and feces. The metabolites observed in humans were similar to those found in the toxicity species, rats and dogs.

Erlotinib has known human metabolites that include Erlotinib M14.

Associated Chemicals

Wikipedia

Toremifene

Drug Warnings

Serious, sometimes fatal, interstitial lung disease-like events have occurred in patients receiving erlotinib. Interstitial lung disease-like events have been reported in approximately 0.7% of about 4900 patients receiving erlotinib in controlled and uncontrolled studies. In the principal efficacy study for non-small cell lung cancer, the reported incidence of interstitial lung disease-like events (0.8%) was similar among patients receiving erlotinib and those receiving placebo. In the principal efficacy study for pancreatic cancer, interstitial lung disease-like events occurred in 2.5% of patients receiving erlotinib and gemcitabine versus 0.4% of those receiving placebo and gemcitabine. Onset of manifestations occurred from 5 days to more than 9 months (median: 39 days) after initiating erlotinib therapy. Reported diagnoses in patients suspected of having interstitial lung disease-like events included pneumonitis, radiation pneumonitis, hypersensitivity pneumonitis, interstitial pneumonia, interstitial lung disease, obliterative bronchiolitis, pulmonary fibrosis, acute respiratory distress syndrome, and lung infiltration. Among patients receiving erlotinib for non-small cell lung cancer, most of these cases were associated with confounding or contributing factors, including concomitant or prior chemotherapy, prior radiotherapy, preexisting parenchymal lung disease, metastatic lung disease, or pulmonary infections.

Interruption or discontinuance of erlotinib therapy may be required in patients experiencing pulmonary toxicity.

Hepatorenal syndrome or acute renal failure, sometimes fatal, and renal insufficiency, with or without hypokalemia, have been reported in patients receiving erlotinib. Factors contributing to these adverse renal effects included baseline hepatic impairment; severe dehydration caused by diarrhea, vomiting, and/or anorexia; and concurrent chemotherapy. If dehydration occurs, erlotinib therapy should be interrupted and rehydration measures should be initiated. Periodic monitoring of renal function and serum electrolytes is recommended in patients at risk of dehydration.

For more Drug Warnings (Complete) data for Erlotinib (27 total), please visit the HSDB record page.

Biological Half Life

A population pharmacokinetic analysis in 591 patients receiving the single-agent erlotinib hydrochloride 2nd/3rd line regimen showed a median half-life of 36.2 hours.

Use Classification

Methods of Manufacturing

Clinical Laboratory Methods

Storage Conditions

Interactions

Drugs that increase the pH of the upper GI tract decrease the solubility of erlotinib and reduce its bioavailability.1 Concomitant administration of omeprazole, a proton pump inhibitor, decreased the area under the concentration-time curve for erlotinib by 46% and decreased the maximum concentration of erlotinib by 61%. Increasing the dose level of erlotinib is not likely to compensate for the loss of exposure, and separation of doses may not eliminate the interaction because proton pump inhibitors have an extended effect on the pH of the upper GI tract. If possible, the concomitant use of erlotinib and proton pump inhibitors should be avoided.

The use of antacids may be considered as an alternative to histamine 2 receptor blockers or proton pump inhibitors in patients receiving erlotinib. However, the effect of antacids on the disposition of erlotinib has not been studied. If use of an antacid is necessary, the antacid dose and the erlotinib dose should be separated by several hours.

Potential pharmacologic interaction (increased international normalized ratio [INR] and infrequent reports of bleeding, including GI and non-GI bleeding). Monitor prothrombin time (PT) or INR regularly in patients receiving erlotinib concomitantly with warfarin or other coumarin-derivative anticoagulants.

For more Interactions (Complete) data for Erlotinib (7 total), please visit the HSDB record page.

Dates

"Erlotinib (Tarceva) Use During Pregnancy". Drugs.com. 1 November 2019. Archived from the original on 12 November 2019. Retrieved 23 December 2019.

"Erlotinib Monograph for Professionals". Drugs.com. Archived from the original on 24 December 2019. Retrieved 12 November 2019.

"Tarceva- erlotinib hydrochloride tablet". DailyMed. 12 December 2018. Archived from the original on 6 August 2020. Retrieved 23 December 2019.

"Drug Approval Package: Tarceva (Erlotinib) NDA #021743". U.S. Food and Drug Administration (FDA). 28 March 2005. Archived from the original on 23 December 2019. Retrieved 23 December 2019.

Organization, World Health (2019). "World Health Organization model list of essential medicines: 21st list 2019". hdl:10665/325771.

"2009 - SATURN: A double-blind, randomized, phase III study of maintenance erlotinib versus placebo following nonprogression with first-line platinum-based chemotherapy in patients with advanced NSCLC". Archived from the original on 22 December 2010. Retrieved 18 December 2010.

"April 2010 - Tarceva Indication Announcement Letter" (PDF). Archived (PDF) from the original on 16 July 2011. Retrieved 18 December 2010.

Cohen, Martin H.; Johnson, John R.; Chen, Yeh-Fong; Sridhara, Rajeshwari; Pazdur, Richard (August 2005). "FDA drug approval summary: erlotinib (Tarceva) tablets". The Oncologist. 10 (7): 461–466. doi:10.1634/theoncologist.10-7-461. ISSN 1083-7159. PMID 16079312. S2CID 10218263.

Kobayashi K, Hagiwara K (2013). "Epidermal growth factor receptor (EGFR) mutation and personalized therapy in advanced nonsmall cell lung cancer (NSCLC)". Targeted Oncology. 8 (1): 27–33. doi:10.1007/s11523-013-0258-9. PMC 3591525. PMID 23361373.

Qi WX, Shen Z, Lin F, et al. (2012). "Comparison of the efficacy and safety of EFGR tyrosine kinase inhibitor monotherapy with standard second-line chemotherapy in previously treated advanced non-small-cell lung cancer: A systematic review and meta-analysis". Asian Pacific Journal of Cancer Prevention. 13 (10): 5177–5182. doi:10.7314/APJCP.2012.13.10.5177. PMID 23244131.

"Roche obtains license for EGFR lung cancer assays and will develop Tarceva companion diagnostic test". www.roche.com. Archived from the original on 24 February 2022. Retrieved 10 January 2020.

Takimoto CH, Calvo E (15 April 2009), Principles of Oncologic Pharmacotherapy, archived from the original on 15 May 2009, retrieved 18 June 2009

Balak MN, Gong Y, Riely GJ, et al. (2006). "Novel D761Y and common secondary T790M mutations in epidermal growth factor receptor-mutant lung adenocarcinomas with acquired resistance to kinase inhibitors". Clin Cancer Res. 12 (1): 6494–501. doi:10.1158/1078-0432.CCR-06-1570. PMID 17085664.

Engelman JA, Zejnullahu K, Mitsudomi T, et al. (2007). "MET Amplification Leads to Gefitinib Resistance in Lung Cancer by Activating ERBB3 Signaling". Science. 316 (5827): 1039–43. Bibcode:2007Sci...316.1039E. doi:10.1126/science.1141478. PMID 17463250. S2CID 23254145.

EBean J, Brennan C, Shih JY, et al. (2007). "MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib". PNAS. 104 (52): 20932–7. Bibcode:2007PNAS..10420932B. doi:10.1073/pnas.0710370104. PMC 2409244. PMID 18093943.

Dudek AZ, Kmak KL, Koopmeiners J, et al. (2006). "Skin rash and bronchoalveolar histology correlates with clinical benefit in patients treated with gefitinib as a therapy for previously treated advanced or metastatic non-small cell lung cancer". Lung Cancer. 51 (1): 89–96. doi:10.1016/j.lungcan.2005.09.002. PMID 16290256.

Pérez-Soler R, Chachoua A, Hammond LA, et al. (15 August 2004). "Determinants of tumor response and survival with erlotinib in patients with non--small-cell lung cancer". Journal of Clinical Oncology. 22 (16): 3238–3247. doi:10.1200/JCO.2004.11.057. ISSN 0732-183X. PMID 15310767.

Thomas L. Petty, M.D. (2003). "Determinants of Tumor Response and Survival With Erlotinib in Patients With Non—Small-Cell Lung Cancer". Journal of Clinical Oncology. 1 (17): 3–4.

Li X, Kamenecka TM, Cameron MD (2010). "Cytochrome P450-mediated bioactivation of the epidermal growth factor receptor inhibitor erlotinib to a reactive electrophile". Drug Metabolism and Disposition: The Biological Fate of Chemicals. 38 (7): 1238–45. doi:10.1124/dmd.109.030361. ISSN 0090-9556. PMC 3202369. PMID 20382753.

Ren S, Li Y, Li W, et al. (2012). "Fatal asymmetric interstitial lung disease after erlotinib for lung cancer". Respiration. 84 (5): 431–5. doi:10.1159/000339508. PMID 22889962.

Khurana V, Minocha M, Pal D, et al. (March 2014). "Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors". Drug Metabol Drug Interact. 29 (3): 179–90. doi:10.1515/dmdi-2013-0062. PMC 4407685. PMID 24643910.

Khurana V, Minocha M, Pal D, et al. (May 2014). "Inhibition of OATP-1B1 and OATP-1B3 by tyrosine kinase inhibitors". Drug Metabol Drug Interact. 29 (4): 249–59. doi:10.1515/dmdi-2014-0014. PMC 4407688. PMID 24807167.

Haberfeld, H, ed. (2010). Austria-Codex (in German) (2010/2011 ed.). Vienna: Österreichischer Apothekerverlag.

Raymond E, Faivre S, Armand JP (2000). "Epidermal growth factor receptor tyrosine kinase as a target for anticancer therapy". Drugs. 60 Suppl 1: 15–23, discussion 41–2. doi:10.2165/00003495-200060001-00002. PMID 11129168. S2CID 10555942.

Adis International Ltd (2003). "Erlotinib: CP 358774, NSC 718781, OSI 774, R 1415". Drugs in R&D. 4 (4): 243–248. doi:10.2165/00126839-200304040-00006. ISSN 1174-5886. PMID 12848590.

"FDA Approves Roche Test as CDx for Tarceva for Treating Certain NSCLC Patients". GenomeWeb. 15 May 2013. Archived from the original on 6 September 2019. Retrieved 10 January 2020.

http://drugpatentwatch.com/p/ingredient/erlotinib Archived 28 April 2016 at the Wayback Machine, "Details for Generic Name: erlotinib", DrugPatentWatch.com

"Roche and India's Glenmark reach truce over generic Tarceva". GaBI Online. 22 January 2016. Archived from the original on 24 December 2019. Retrieved 23 December 2019.

"Cancer drug: Supreme Court allows Cipla to withdraw appeal against Roche". The Economic Times. 16 June 2017. Archived from the original on 24 December 2019. Retrieved 23 December 2019.